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Compound of Interest

Compound Name:
4-Bromo-2-chloro-3-

methylpyridine

Cat. No.: B594563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-2-chloro-3-methylpyridine. Due to the limited availability of publicly

accessible, consolidated experimental spectra, this document synthesizes predicted data

based on established spectroscopic principles with generalized experimental protocols. This

guide is intended to serve as a valuable resource for the characterization and quality control of

this important chemical intermediate in research and development settings.

Molecular Structure and Properties
Chemical Structure:

Molecular Structure of 4-Bromo-2-chloro-3-methylpyridine

Chemical Formula: C₆H₅BrClN

Molecular Weight: 206.47 g/mol

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-2-chloro-3-
methylpyridine. These values are derived from computational models and analysis of similar

structures. Experimental verification is recommended for precise characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1 - 8.3 Doublet (d) 1H H-6

~ 7.4 - 7.6 Doublet (d) 1H H-5

~ 2.5 - 2.7 Singlet (s) 3H -CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 152 C-2

~ 150 C-6

~ 140 C-4

~ 135 C-3

~ 125 C-5

~ 20 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (methyl)

1600 - 1550 Strong C=N stretch (pyridine ring)

1470 - 1430 Strong C=C stretch (pyridine ring)

1100 - 1000 Medium C-Cl stretch

700 - 600 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity Assignment

205/207/209 High [M]⁺ (Molecular ion)

170/172 Medium [M - Cl]⁺

126 Medium [M - Br]⁺

91 High [C₆H₅N]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl

and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and

bromine/chlorine-containing fragments.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
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Materials:

4-Bromo-2-chloro-3-methylpyridine sample

Deuterated solvent (e.g., CDCl₃)

5 mm NMR tube

Procedure:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

solvent in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition:

Insert the sample into the NMR spectrometer.

Lock and shim the instrument to ensure a homogeneous magnetic field.

Acquire the ¹H spectrum using a standard pulse sequence.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.

Materials:

4-Bromo-2-chloro-3-methylpyridine sample

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Solvent for cleaning (e.g., isopropanol)
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Procedure:

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically,

16-32 scans are co-added to improve the signal-to-noise ratio.

Processing: The instrument software will automatically subtract the background spectrum

from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

4-Bromo-2-chloro-3-methylpyridine sample

Volatile solvent (e.g., methanol or dichloromethane)

Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)

Procedure (GC-MS):

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile

solvent.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Chromatography: The sample is vaporized and separated on a GC column. A typical

temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C).

Mass Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting ions

are separated by their mass-to-charge ratio and detected.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Bromo-2-chloro-3-methylpyridine.
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Workflow for the spectroscopic analysis of 4-Bromo-2-chloro-3-methylpyridine.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-chloro-3-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594563#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-
chloro-3-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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